![molecular formula C7H6N2O B1303863 Imidazo[1,2-a]pyridin-8-ol CAS No. 69214-22-8](/img/structure/B1303863.png)
Imidazo[1,2-a]pyridin-8-ol
Overview
Description
Imidazo[1,2-a]pyridin-8-ol is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridin-8-ol employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review on the synthesis of this scaffold has been reported .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-8-ol hydrochloride is represented by the linear formula C7H7ClN2O . The molecular weight is 170.6 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-8-ol hydrochloride is a yellow solid . The storage temperature is 0-5°C .Scientific Research Applications
Organic Synthesis and Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines, which include Imidazo[1,2-a]pyridin-8-ol, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . In a study, N-acy
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis strategies and applications for Imidazo[1,2-a]pyridin-8-ol.
properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUDIWIKGNMSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-8-ol | |
CAS RN |
69214-22-8 | |
Record name | imidazo[1,2-a]pyridin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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